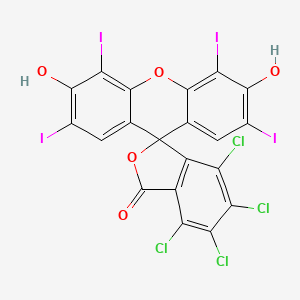

Rose Bengal lactone

Cat. No. B1218424

Key on ui cas rn:

4159-77-7

M. Wt: 973.7 g/mol

InChI Key: VDNLFJGJEQUWRB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04400249

Procedure details

1 gr of tabersonine was dissolved in 150 ml of methanol containing 0.0066% (weight/volume) of Rose Bengal as a photosensitizer. 2 ml of NaOH 2 N and 1.5 ml of triethyl phosphite were added and irradiation was provided with a tungsten lamp of 300 W for about 50 minutes, maintaining a constant flow of oxygen equal to 5-10 l/hour and a temperature of 20° C. in the solution. After the reaction was complete, the solution was concentrated to a residue under reduced pressure, taken up with chloroform and filtered on neutral alumina. The solvent was dry evaporated, the residue was taken up with 20 ml of glacial AcOH and 2 gr of AcONa.3H2O, 150 ml of methanol was added and dilution was made to 300 ml with water, then refluxing was conducted for 15 minutes. The solution was cooled, alkalized at pH 8.5-9 with concentrated ammonium hydroxide and extracted with chloroform. The organic extracts were combined, washed with water, dried on sodium sulfate, filtered and concentrated into a residue. The residue was recrystallized from methanol. 600 mgr of Δ14 -vincamine (yield of 57%) and 200 mgr of Δ14 -16-epivincamine (yield of 19%) were obtained. The physico-chemical data of the obtained products were identical to those of corresponding reference compounds.

Name

tabersonine

Quantity

1 g

Type

reactant

Reaction Step One

Name

Rose Bengal

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

Name

vincamine

Yield

57%

Name

16-epivincamine

Yield

19%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][C@:3]12[CH:14]=[CH:13][CH2:12][N:9]3[CH2:10][CH2:11][C@@:7]4([C:15]5[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=5[NH:21][C:6]4=[C:5]([C:22]([O:24][CH3:25])=[O:23])[CH2:4]1)[C@H:8]23.[OH-].[Na+].P(OCC)(OCC)[O:29]CC.O=O>CO.C1C(I)=C(O)C(I)=C2OC3C(C4(OC(=O)C5C(Cl)=C(Cl)C(Cl)=C(Cl)C4=5)C=12)=CC(I)=C(O)C=3I>[CH3:1][CH2:2][C@:3]12[CH2:4][C@:5]([OH:29])([C:22]([O:24][CH3:25])=[O:23])[N:21]3[C:6]4=[C:7]([CH2:11][CH2:10][N:9]([C@@H:8]14)[CH2:12][CH2:13][CH2:14]2)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=13.[CH3:1][CH2:2][C:3]12[CH2:4][C:5]([OH:29])([C:22]([O:24][CH3:25])=[O:23])[N:21]3[C:6]4=[C:7]([C:15]5[C:20]3=[CH:19][CH:18]=[CH:17][CH:16]=5)[CH2:11][CH2:10][N:9]([CH:8]14)[CH2:12][CH2:13][CH2:14]2 |f:1.2|

|

Inputs

Step One

|

Name

|

tabersonine

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C=5C=CC=CC5N3)C(=O)OC

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

Rose Bengal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I

|

Step Two

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

1.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

irradiation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was provided with a tungsten lamp of 300 W for about 50 minutes

|

|

Duration

|

50 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 20° C.

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the solution was concentrated to a residue under reduced pressure

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered on neutral alumina

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was dry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with chloroform

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated into a residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was recrystallized from methanol

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

vincamine

|

|

Type

|

product

|

|

Smiles

|

CC[C@@]12CCCN3[C@@H]1C4=C(C=5C=CC=CC5N4[C@](C2)(C(=O)OC)O)CC3

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 57% |

|

Name

|

16-epivincamine

|

|

Type

|

product

|

|

Smiles

|

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 19% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04400249

Procedure details

1 gr of tabersonine was dissolved in 150 ml of methanol containing 0.0066% (weight/volume) of Rose Bengal as a photosensitizer. 2 ml of NaOH 2 N and 1.5 ml of triethyl phosphite were added and irradiation was provided with a tungsten lamp of 300 W for about 50 minutes, maintaining a constant flow of oxygen equal to 5-10 l/hour and a temperature of 20° C. in the solution. After the reaction was complete, the solution was concentrated to a residue under reduced pressure, taken up with chloroform and filtered on neutral alumina. The solvent was dry evaporated, the residue was taken up with 20 ml of glacial AcOH and 2 gr of AcONa.3H2O, 150 ml of methanol was added and dilution was made to 300 ml with water, then refluxing was conducted for 15 minutes. The solution was cooled, alkalized at pH 8.5-9 with concentrated ammonium hydroxide and extracted with chloroform. The organic extracts were combined, washed with water, dried on sodium sulfate, filtered and concentrated into a residue. The residue was recrystallized from methanol. 600 mgr of Δ14 -vincamine (yield of 57%) and 200 mgr of Δ14 -16-epivincamine (yield of 19%) were obtained. The physico-chemical data of the obtained products were identical to those of corresponding reference compounds.

Name

tabersonine

Quantity

1 g

Type

reactant

Reaction Step One

Name

Rose Bengal

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

Name

vincamine

Yield

57%

Name

16-epivincamine

Yield

19%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][C@:3]12[CH:14]=[CH:13][CH2:12][N:9]3[CH2:10][CH2:11][C@@:7]4([C:15]5[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=5[NH:21][C:6]4=[C:5]([C:22]([O:24][CH3:25])=[O:23])[CH2:4]1)[C@H:8]23.[OH-].[Na+].P(OCC)(OCC)[O:29]CC.O=O>CO.C1C(I)=C(O)C(I)=C2OC3C(C4(OC(=O)C5C(Cl)=C(Cl)C(Cl)=C(Cl)C4=5)C=12)=CC(I)=C(O)C=3I>[CH3:1][CH2:2][C@:3]12[CH2:4][C@:5]([OH:29])([C:22]([O:24][CH3:25])=[O:23])[N:21]3[C:6]4=[C:7]([CH2:11][CH2:10][N:9]([C@@H:8]14)[CH2:12][CH2:13][CH2:14]2)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=13.[CH3:1][CH2:2][C:3]12[CH2:4][C:5]([OH:29])([C:22]([O:24][CH3:25])=[O:23])[N:21]3[C:6]4=[C:7]([C:15]5[C:20]3=[CH:19][CH:18]=[CH:17][CH:16]=5)[CH2:11][CH2:10][N:9]([CH:8]14)[CH2:12][CH2:13][CH2:14]2 |f:1.2|

|

Inputs

Step One

|

Name

|

tabersonine

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C=5C=CC=CC5N3)C(=O)OC

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

Rose Bengal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I

|

Step Two

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

1.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

irradiation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was provided with a tungsten lamp of 300 W for about 50 minutes

|

|

Duration

|

50 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 20° C.

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the solution was concentrated to a residue under reduced pressure

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered on neutral alumina

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was dry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with chloroform

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated into a residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was recrystallized from methanol

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

vincamine

|

|

Type

|

product

|

|

Smiles

|

CC[C@@]12CCCN3[C@@H]1C4=C(C=5C=CC=CC5N4[C@](C2)(C(=O)OC)O)CC3

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 57% |

|

Name

|

16-epivincamine

|

|

Type

|

product

|

|

Smiles

|

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 19% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |